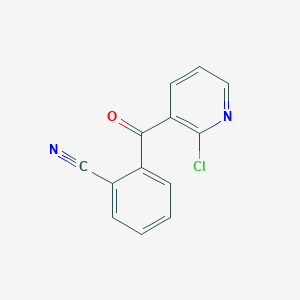![molecular formula C6H5ClN4 B1613289 2-氯-5H-吡咯并[3,2-d]嘧啶-4-胺 CAS No. 91996-89-3](/img/structure/B1613289.png)
2-氯-5H-吡咯并[3,2-d]嘧啶-4-胺
描述
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine rings, with a chlorine atom at the 2-position and an amino group at the 4-position
科学研究应用
作用机制
Target of Action
The primary targets of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, survival, and proliferation .
Mode of Action
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine interacts with its targets by acting as an ATP-competitive inhibitor . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the kinase activity . This results in the disruption of the signaling pathways regulated by these kinases, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is a key downstream component in the action of protein kinase B (PKB or Akt) . The inhibition of kinases like EGFR, Her2, VEGFR2, and CDK2 disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could impact their bioavailability .
Result of Action
The inhibition of the targeted kinases by 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine leads to significant cellular effects. For instance, the compound has shown promising cytotoxic effects against different cancer cell lines . It can induce cell cycle arrest and apoptosis in cells, accompanied by an increase in proapoptotic proteins and the downregulation of anti-apoptotic activity .
Action Environment
The action, efficacy, and stability of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
生化分析
Biochemical Properties
Compounds with pyrrolo[2,3-d]pyrimidine moiety have broad biological applications such as antibacterial, antifungal, adenosine A1 and A3 receptor modulator, protein-kinase B inhibitor, anti-inflammatory, anti-cancer, anti-folate, antiviral, and anti-mycobacterial activities .
Cellular Effects
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to have cytotoxic effects against certain human cancer cell lines .
Molecular Mechanism
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to interact with Bcl2 anti-apoptotic protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole derivatives with chlorinated pyrimidine intermediates. For instance, the reaction of 2,4-dichloropyrimidine with a suitable pyrrole derivative under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
化学反应分析
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying its electronic properties and reactivity.
Cyclization Reactions: It can undergo cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized pyrrolopyrimidine derivatives with potential biological activity .
相似化合物的比较
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Similar in structure but with an additional chlorine atom, this compound is used in the synthesis of DPP-IV inhibitors.
4-Amino-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chlorine atom at the 2-position and is studied for its antitubercular activity.
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .
属性
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-3-1-2-9-4(3)5(8)11-6/h1-2,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLTXNSFKDMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627377 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-89-3 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91996-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


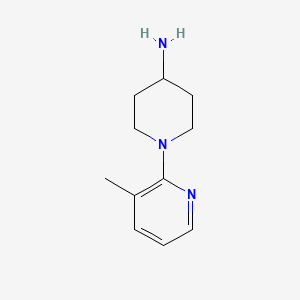
![N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1613209.png)

![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)

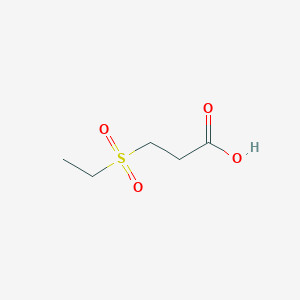
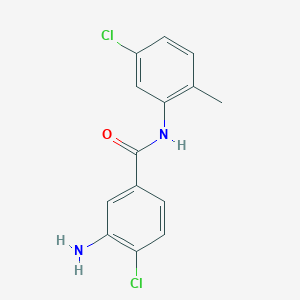


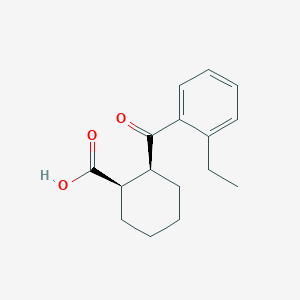
![cis-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613225.png)


